

# Application Notes and Protocols: Domatinostat Tosylate in Combination with Immunotherapy

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Domatinostat tosylate** (4SC-202) is an orally bioavailable, selective class I histone deacetylase (HDAC) inhibitor.[1][2] It has demonstrated potential as a promising agent in combination with immunotherapy for the treatment of various cancers.[3] Domatinostat modulates the tumor microenvironment (TIME) to enhance anti-tumor immune responses, thereby potentially overcoming resistance to immune checkpoint inhibitors (ICIs).[4][5] These application notes provide a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed protocols for key experiments involving Domatinostat in combination with immunotherapy.

### **Mechanism of Action**

Domatinostat's primary mechanism of action involves the selective inhibition of HDAC1, HDAC2, and HDAC3.[6][7][8] This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure.[1][2] This epigenetic modification alters the expression of various genes involved in immune recognition and response.[9][10]

The key immunomodulatory effects of Domatinostat include:

 Enhanced Antigen Presentation: Domatinostat upregulates the expression of genes involved in the antigen processing and presentation machinery (APM), including Major

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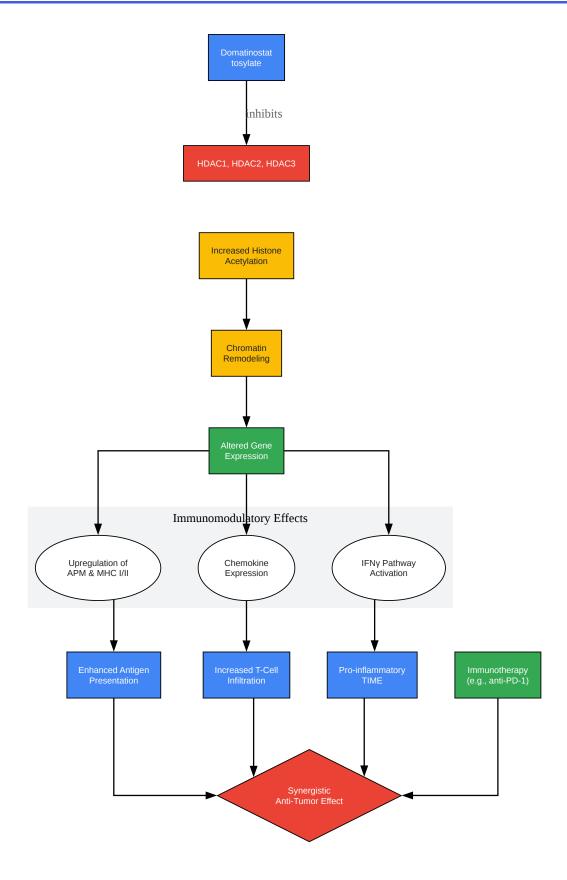
Histocompatibility Complex (MHC) class I and II molecules on tumor cells.[3][4] This increases the visibility of tumor cells to the immune system, particularly cytotoxic T lymphocytes (CTLs).[4]

- Increased T-Cell Infiltration: By modulating the expression of chemokines, Domatinostat promotes the infiltration of immune cells, including CD8+ CTLs, into the tumor microenvironment.[4][5]
- Modulation of Immune Checkpoints: Preclinical studies suggest that HDAC inhibitors can
  upregulate the expression of PD-L1 on tumor cells, which, while seemingly counterintuitive,
  provides a stronger rationale for combination therapy with PD-1/PD-L1 inhibitors to achieve a
  synergistic effect.[11]
- Induction of a Pro-inflammatory TIME: Domatinostat can induce the expression of interferongamma (IFNy) and IFNy-related genes, fostering a more pro-inflammatory and less immunosuppressive tumor microenvironment.[3]

These effects collectively "prime" the tumor for a more robust response to immunotherapy, particularly immune checkpoint inhibitors that block the PD-1/PD-L1 axis.

## **Signaling Pathway**





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Caption: Domatinostat's mechanism of action in combination with immunotherapy.



## **Preclinical Data Summary**

Preclinical studies have demonstrated the synergistic anti-tumor effects of Domatinostat in combination with immune checkpoint inhibitors in various syngeneic mouse models.

Model	Treatment	Key Findings	Reference
CT26 (CTL-low)	Domatinostat + anti- PD-L1	Significantly reduced tumor volume compared to single agents; prolonged event-free survival.	[4]
C38 (CTL-high)	Domatinostat + anti- PD-1	Enhanced anti-tumor effects; increased number and effector function of T cells.	[4]
C38 (CTL-high)	Domatinostat + anti- PD-1 + anti-LAG3	Superior anti-tumor responses compared to dual or single-agent therapies.	[4]
C38 (CTL-high)	Domatinostat + anti-4- 1BB	Synergistic anti-tumor efficacy.	[4]
B16F10 Melanoma	LBH589 (pan-HDACi) + anti-PD-1	Reduced tumor burden and improved overall survival.	[11]

## **Clinical Data Summary**

Several clinical trials are evaluating the safety and efficacy of Domatinostat in combination with immunotherapy in various cancer types.



Trial Name (NCT)	Phase	Cancer Type	Combinatio n Agent(s)	Key Findings/St atus	Reference
SENSITIZE (NCT032786 65)	lb/II	Advanced Melanoma (PD-1 refractory)	Pembrolizum ab	Well- tolerated; demonstrated elevated expression of APM and MHC genes, and IFNy signatures in patient biopsies.	[4][12]
EMERGE (NCT038127 96)	II	Advanced Gastrointestin al Cancer (MSS)	Avelumab	Recommend ed Phase 2 dose of Domatinostat is 200 mg twice daily; combination is safe.	[5][13][14][15] [16]
MERKLIN 1 (NCT048748 31)	II	Metastatic Merkel Cell Carcinoma (treatment- naïve)	Avelumab	Study withdrawn before enrollment.	[17]
MERKLIN 2 (NCT043937 53)	II	Advanced Merkel Cell Carcinoma (progressing on anti-PD- (L)1)	Avelumab	Completed.	[17]



DONIMI
(NCT041339 lb/II
48)

Stage III Nivolumab +
Melanoma Ipilimumab

Completed. [17]

# Experimental Protocols In Vivo Synergy Study in Syngeneic Mouse Models

This protocol is based on methodologies described for CT26 and C38 tumor models.[4]

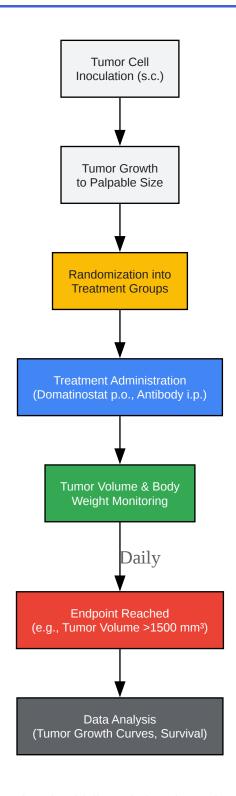
Objective: To evaluate the anti-tumor efficacy of Domatinostat in combination with an immune checkpoint inhibitor.

### Materials:

- Female BALB/c or C57BL/6 mice (6-8 weeks old)
- CT26 or C38 tumor cells
- Domatinostat tosylate
- Anti-mouse PD-1, PD-L1, LAG3, or 4-1BB antibodies (e.g., from Bio X Cell)
- Vehicle for Domatinostat (e.g., 0.5% Natrosol)
- Phosphate Buffered Saline (PBS) for antibody dilution
- Calipers for tumor measurement
- Syringes and needles for tumor cell injection and drug administration

#### Workflow:





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Caption: Workflow for an in vivo synergy study.

Procedure:



- Tumor Cell Culture: Culture CT26 or C38 cells in appropriate media until they reach the desired confluence for injection.
- Tumor Inoculation: Subcutaneously inject 1 x 10<sup>6</sup> tumor cells in 100  $\mu$ L of PBS into the right flank of each mouse.
- Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize mice into treatment groups (e.g., Vehicle, Domatinostat alone, Antibody alone, Domatinostat + Antibody).
- · Drug Preparation and Administration:
  - Prepare Domatinostat in the appropriate vehicle. A typical dose is 20 mg/kg administered orally (p.o.) twice daily.[4]
  - Dilute antibodies in sterile PBS. A typical dose is 10 mg/kg administered intraperitoneally
     (i.p.) twice weekly for anti-PD-1 or as scheduled for other antibodies.[4]
- Monitoring:
  - Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²) / 2.
  - Monitor body weight and general health of the animals.
- Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1500 mm³) or if they show signs of excessive morbidity.
- Data Analysis: Plot mean tumor volume ± SEM for each group over time. Generate Kaplan-Meier survival curves to analyze event-free survival.

# Flow Cytometry Analysis of Tumor Infiltrating Lymphocytes (TILs)

This protocol provides a general framework for TIL analysis, which can be adapted based on specific markers of interest.[4][18][19]

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Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.

### Materials:

- Freshly excised tumors
- RPMI 1640 medium
- Collagenase D (1 mg/mL)
- DNase I (0.1 mg/mL)
- Fetal Bovine Serum (FBS)
- 70 µm cell strainers
- · Red Blood Cell Lysis Buffer
- FACS buffer (PBS + 2% FBS)
- Fc block (e.g., anti-CD16/32)
- Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1, LAG3, Ki-67)
- Viability dye (e.g., Zombie Aqua)
- Flow cytometer

#### Procedure:

- Tumor Dissociation:
  - Mince the tumor tissue into small pieces.
  - Digest the tissue in RPMI containing Collagenase D and DNase I for 30-60 minutes at 37°C with agitation.



- Neutralize the enzymatic digestion with RPMI containing 10% FBS.
- Filter the cell suspension through a 70 μm cell strainer.
- · Cell Preparation:
  - Lyse red blood cells using a lysis buffer.
  - Wash the cells with PBS and resuspend in FACS buffer.
  - Count the viable cells.
- Staining:
  - Stain for viability using a viability dye according to the manufacturer's protocol.
  - Block Fc receptors with Fc block for 10-15 minutes on ice.
  - Add the surface antibody cocktail and incubate for 30 minutes on ice in the dark.
  - For intracellular staining (e.g., FoxP3, Ki-67), fix and permeabilize the cells using a dedicated kit, then stain with intracellular antibodies.
- Data Acquisition and Analysis:
  - Acquire the samples on a flow cytometer.
  - Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells, then
     on CD45+ leukocytes, followed by specific immune cell populations.

## RNA Sequencing (RNA-seq) of Tumor Tissue

This protocol outlines the general steps for performing RNA-seq on tumor biopsies to analyze gene expression changes.[20][21][22][23]

Objective: To identify changes in gene expression signatures within the tumor microenvironment induced by Domatinostat treatment.

Materials:



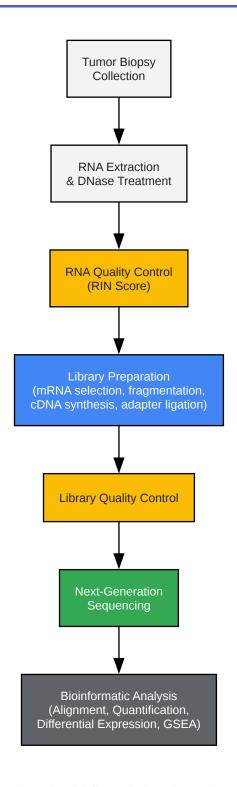




- Fresh-frozen or FFPE tumor tissue
- RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
- DNase I
- RNA quality assessment tool (e.g., Agilent Bioanalyzer)
- RNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)
- Next-generation sequencing platform (e.g., Illumina NovaSeq)

Workflow:





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Caption: Workflow for RNA sequencing of tumor tissue.

Procedure:



- RNA Extraction: Extract total RNA from tumor tissue using a suitable kit, including an oncolumn DNase digestion step to remove genomic DNA contamination.
- RNA Quality Control: Assess the quantity and quality of the extracted RNA. An RNA Integrity Number (RIN) of >7 is generally recommended for library preparation.
- Library Preparation:
  - Isolate mRNA from total RNA using poly-A selection.
  - Fragment the mRNA and synthesize first and second-strand cDNA.
  - Perform end repair, A-tailing, and ligate sequencing adapters.
  - Amplify the library using PCR.
- Library Quality Control: Validate the size and concentration of the final libraries.
- Sequencing: Sequence the libraries on a high-throughput sequencing platform.
- Bioinformatic Analysis:
  - Perform quality control of the raw sequencing reads.
  - Align the reads to a reference genome.
  - Quantify gene expression levels.
  - Perform differential gene expression analysis between treatment groups.
  - Conduct pathway analysis and Gene Set Enrichment Analysis (GSEA) to identify enriched biological pathways and immune signatures.

### Conclusion

**Domatinostat tosylate**, in combination with immunotherapy, represents a promising therapeutic strategy. Its ability to modulate the tumor microenvironment by enhancing antigen presentation and promoting immune cell infiltration provides a strong rationale for its use with



immune checkpoint inhibitors. The provided protocols offer a foundation for researchers to further investigate and harness the full potential of this combination therapy in the fight against cancer.

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